Bitolterol-d9 is a deuterated form of bitolterol, a compound utilized primarily for its therapeutic effects as a beta-2-adrenergic receptor agonist. Bitolterol itself is a prodrug that is metabolized into colterol, which exerts bronchodilatory effects beneficial in treating bronchospasms associated with asthma and chronic obstructive pulmonary disease. The incorporation of deuterium in bitolterol-d9 enhances its stability and allows for more precise tracking in scientific studies.
Bitolterol-d9 is classified as a beta-2-adrenergic agonist, specifically designed to target the beta-2 adrenergic receptors in the lungs. It is synthesized from bitolterol, which has the molecular formula and a molecular weight of 461.56 g/mol. Bitolterol-d9 has the molecular formula and a molecular weight of 234.34 g/mol, indicating the presence of deuterium atoms replacing hydrogen atoms in its structure.
The synthesis of bitolterol-d9 involves specific chemical reactions that incorporate deuterium into the bitolterol molecule. This process typically includes:
The industrial production of bitolterol-d9 mirrors laboratory synthesis but on a larger scale, utilizing specialized equipment to maintain purity and consistency throughout the process.
Bitolterol-d9 features a complex molecular structure characterized by its functional groups that enable its pharmacological activity. Its structural formula reveals the arrangement of carbon, nitrogen, oxygen, and deuterium atoms. The presence of deuterium enhances its isotopic stability, making it useful in research applications.
Bitolterol-d9 participates in various chemical reactions that are essential for understanding its behavior in biological systems:
The products formed from these reactions depend on the specific reagents and conditions employed during synthesis .
Bitolterol-d9 acts primarily as a beta-2-adrenergic receptor agonist. Upon administration, it binds to beta-2 adrenergic receptors located in various tissues such as the lungs, heart, and skeletal muscles. This binding activates intracellular signaling pathways leading to:
The incorporation of deuterium allows researchers to track metabolic pathways more accurately using advanced analytical techniques.
Bitolterol-d9 exhibits specific physical and chemical properties that are critical for its application in research:
These properties make it suitable for use as a reference standard in analytical chemistry and drug metabolism studies .
Bitolterol-d9 has diverse applications across several fields:
The ability to track deuterium-labeled compounds enhances the precision of scientific investigations, making bitolterol-d9 an invaluable tool in both research and clinical settings .
Bitolterol-d9 (Colterol-d9) is a deuterium-enriched isotopologue of the β₂-adrenergic receptor agonist prodrug Bitolterol. Its molecular formula is C₁₂H₁₀D₉NO₃, with a molecular weight of 234.34 g/mol [6]. The compound is systematically designated as:
Bitolterol-d9 is derived from the active metabolite Colterol (Norepinephrine analog) by replacing nine hydrogen atoms with deuterium at the tert-butyl moiety. This modification targets the dimethylpropyl group attached to the nitrogen atom of the ethylamine side chain, which is critical for receptor binding and metabolic stability [1] [6].
Table 1: Molecular Identity of Bitolterol-d9
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀D₉NO₃ |
Molecular Weight | 234.34 g/mol |
CAS Number | 1346598-08-0 |
Parent Compound | Colterol (C₁₂H₁₉NO₃) |
Isotopic Enrichment | 9 Deuterium atoms |
Deuterium atoms are exclusively incorporated at the C(CH₃)₃ group of the tert-butylamine functionality, replacing all nine hydrogens (three methyl groups) [6]. This site-specific labeling is strategic:
Stereochemically, Bitolterol-d9 retains the racemic character of its parent compound. The chiral center at the β-carbon of the ethanolamine side chain (Cα of the hydroxyethyl group) exists as a pair of enantiomers (R and S). Deuterium incorporation does not alter this stereochemistry, as substitutions occur at a distal, non-chiral site [3] [7].
Bitolterol (C₂₈H₃₁NO₅, MW 461.56 g/mol) is a diester prodrug of Colterol. Its structure features two 4-methylbenzoate groups esterified to the catechol ring of Colterol, with a tert-butylamine side chain [3] [7]. Bitolterol-d9 differs solely in the deuteration pattern of the tert-butyl group:
Table 2: Structural Comparison of Bitolterol and Bitolterol-d9
Feature | Bitolterol | Bitolterol-d9 |
---|---|---|
Molecular Formula | C₂₈H₃₁NO₅ | C₂₈H₂₂D₉NO₅ |
Molecular Weight | 461.56 g/mol | 470.64 g/mol |
Deuterium Positions | None | tert-Butyl group (9×D) |
Active Metabolite | Colterol (C₁₂H₁₉NO₃) | Colterol-d9 (C₁₂H₁₀D₉NO₃) |
Key Functional Groups | Diester, tert-butylamine | Identical, with deuterated tert-butylamine |
Metabolic Pathway Implications:
Figure: Metabolic Stability Advantage
Bitolterol-d9 → (Ester Hydrolysis) → Colterol-d9 → (Slowed N-Dealkylation) → Prolonged β₂-Agonism
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8